molecular formula C9H10O4 B13619266 Methyl 3-(3-methyl-2-furyl)-3-oxopropanoate CAS No. 5896-38-8

Methyl 3-(3-methyl-2-furyl)-3-oxopropanoate

Cat. No.: B13619266
CAS No.: 5896-38-8
M. Wt: 182.17 g/mol
InChI Key: LEKRUJWIMHVVTG-UHFFFAOYSA-N
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Description

3-(3-Methylfuran-2-yl)-3-oxopropionic acid methyl ester: is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom. This specific compound is characterized by the presence of a methyl group attached to the furan ring and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylfuran-2-yl)-3-oxopropionic acid methyl ester typically involves the esterification of 3-(3-Methylfuran-2-yl)-3-oxopropionic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the furan ring is oxidized to form various products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, altering the compound’s properties.

    Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products Formed:

    Oxidation: Products may include furan-2,3-dione derivatives.

    Reduction: The primary product is 3-(3-Methylfuran-2-yl)-3-hydroxypropionic acid methyl ester.

    Substitution: Various substituted furans, depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex furan derivatives.

Biology: In biological research, it may be used to study the metabolic pathways involving furan compounds and their derivatives.

Industry: Industrially, the compound can be used in the production of polymers, resins, and other materials where furan derivatives are valued for their chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Methylfuran-2-yl)-3-oxopropionic acid methyl ester involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, the ester functional group can undergo nucleophilic attack, leading to the formation of new bonds. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways.

Comparison with Similar Compounds

    2-Furoic acid: Another furan derivative with a carboxylic acid functional group.

    3-Furoic acid: Similar structure but with the carboxylic acid group in a different position.

    5-Methyl-2-furoic acid: Contains a methyl group at a different position on the furan ring.

Uniqueness: 3-(3-Methylfuran-2-yl)-3-oxopropionic acid methyl ester is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production.

Biological Activity

Methyl 3-(3-methyl-2-furyl)-3-oxopropanoate is a compound of interest in medicinal chemistry due to its unique structural features, including a furan ring and a ketone functional group. This article explores its biological activities, synthesis, and potential applications based on various research findings.

Structural Characteristics

  • Molecular Formula : C₁₂H₁₄O₄
  • Functional Groups : Furan ring, ketone
  • Key Features : The presence of the furan ring enhances its reactivity and biological properties, making it a versatile intermediate in organic synthesis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : The compound has been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity : Studies have reported its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent.
  • Antitumor Effects : Preliminary research indicates that this compound may inhibit tumor growth, likely through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryModulates cytokine production
AntimicrobialEffective against multiple bacterial strains
AntitumorInhibits tumor cell proliferation

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

  • Enzymatic Modulation : The compound may act as an inhibitor of certain enzymes involved in inflammation and cancer progression.
  • Signal Transduction Pathways : It influences pathways related to cell proliferation and apoptosis, contributing to its antitumor properties.

The synthesis of this compound typically involves several steps, including the reaction of furan derivatives with appropriate reagents under controlled conditions.

Table 2: Synthesis Overview

StepReagents/ConditionsYield (%)
Initial ReactionSodium hydride, dimethyl carbonate75
AcetylationAcetic acid in THF80
PurificationColumn chromatography90

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations. The results suggest potential applications in treating bacterial infections.
  • Antitumor Research :
    In vitro studies on human cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. Further investigations are needed to elucidate the precise molecular mechanisms involved.

Future Directions

The promising biological activities of this compound warrant further exploration. Future research should focus on:

  • Mechanistic Studies : Understanding the detailed pathways through which this compound exerts its effects.
  • In Vivo Studies : Evaluating its efficacy and safety in animal models.
  • Formulation Development : Investigating potential formulations for therapeutic use.

Properties

CAS No.

5896-38-8

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate

InChI

InChI=1S/C9H10O4/c1-6-3-4-13-9(6)7(10)5-8(11)12-2/h3-4H,5H2,1-2H3

InChI Key

LEKRUJWIMHVVTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=C1)C(=O)CC(=O)OC

Origin of Product

United States

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